molecular formula C6H9N5O3 B3377422 (2R)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid CAS No. 1309010-67-0

(2R)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid

Cat. No.: B3377422
CAS No.: 1309010-67-0
M. Wt: 199.17 g/mol
InChI Key: XHYOKIAVUYPKEJ-SCSAIBSYSA-N
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Description

(2R)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid is a compound that belongs to the class of tetrazole derivatives Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of nitriles with azides under acidic or basic conditions. Common reagents include sodium azide and ammonium chloride.

    Attachment of the Acetamido Group: The acetamido group can be introduced through the reaction of the tetrazole derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Introduction of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another substituent, using reagents like alkyl halides or aryl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Alkyl halides, aryl halides, in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted tetrazole derivatives with various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Tetrazole derivatives are known for their antimicrobial and antifungal properties, making this compound a candidate for the development of new pharmaceuticals.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor of certain enzymes or receptors, providing a basis for the development of new drugs for treating various diseases.

Industry

In industrial applications, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2R)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and inhibit or modulate their activity. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]butanoic acid: Similar structure with an additional carbon in the propanoic acid moiety.

    (2R)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]ethanoic acid: Similar structure with one less carbon in the propanoic acid moiety.

    (2R)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]benzoic acid: Similar structure with a benzene ring instead of the propanoic acid moiety.

Uniqueness

(2R)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid is unique due to its specific combination of the tetrazole ring and the propanoic acid moiety. This combination provides a balance of stability and reactivity, making it suitable for various applications in research and industry.

Properties

IUPAC Name

(2R)-2-[[2-(tetrazol-1-yl)acetyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O3/c1-4(6(13)14)8-5(12)2-11-3-7-9-10-11/h3-4H,2H2,1H3,(H,8,12)(H,13,14)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYOKIAVUYPKEJ-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CN1C=NN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)CN1C=NN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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